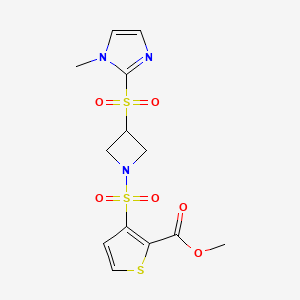

methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

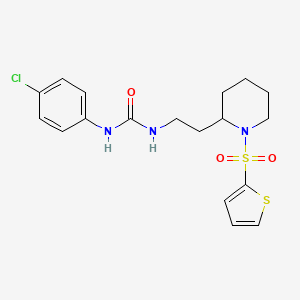

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfonyl group and a carboxylate group, which are common in many organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring would likely contribute to the stability of the molecule, while the sulfonyl and carboxylate groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonyl and carboxylate groups could potentially make the compound highly soluble in water .Applications De Recherche Scientifique

Catalytic Efficiency and Synthesis Applications

- Bronsted Acidic Ionic Liquid Catalysts : The use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates demonstrates the chemical's role in facilitating one-pot condensation reactions. This approach is notable for its high yield, short reaction time, and the recyclability of the catalyst without a significant reduction in activity (Khaligh, 2014).

- Efficient Nitration of Aromatic Compounds : Imidazolium-based reagents, specifically 3-Methyl-1-sulfonic acid imidazolium nitrate, have been employed for the efficient nitration of aromatic compounds, including aniline derivatives. The process highlights the in-situ generation of nitrogen dioxide as a radical, showcasing a novel approach to achieving nitroarenes (Zolfigol et al., 2012).

- Synthesis of Benzimidazole Derivatives : Ionic liquids derived from sulfonic acid functionalized imidazolium salts have been utilized as catalysts for the synthesis of benzimidazole derivatives. This synthesis is performed under room temperature, leveraging atmospheric air as a green oxidant, which underscores the method's efficiency and environmental friendliness (Khazaei et al., 2011).

- Diazotransfer Reagent : The creation of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent illustrates the compound's utility in converting primary amines into azides and activated methylene substrates into diazo compounds. Its preparation from inexpensive materials, shelf stability, and crystalline form make it an attractive option for various synthesis applications (Goddard-Borger & Stick, 2007).

Photodegradation and Environmental Implications

- Photodegradation of Crude Oil Components : The study on the photochemical degradation of various methylated benzothiophenes, including 3-methyl and 2,3-dimethylbenzothiophenes, provides insight into the environmental fate of crude oil components after an oil spill. It identifies the oxidative pathways leading to the formation of sulfobenzoic acids, shedding light on potential environmental remediation techniques (Andersson & Bobinger, 1996).

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic effects .

Mode of Action

For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the derivative’s structure .

Biochemical Pathways

Imidazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antidiabetic and antiallergic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6S3/c1-15-5-4-14-13(15)24(18,19)9-7-16(8-9)25(20,21)10-3-6-23-11(10)12(17)22-2/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRAXMORXHJKFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2364879.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)

![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)

![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)